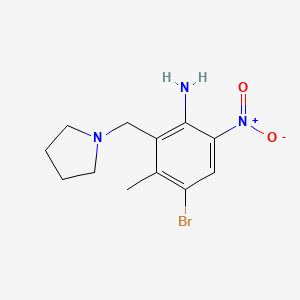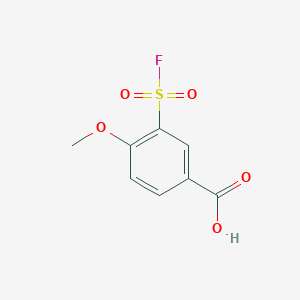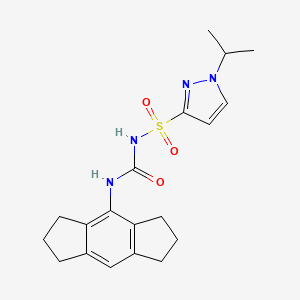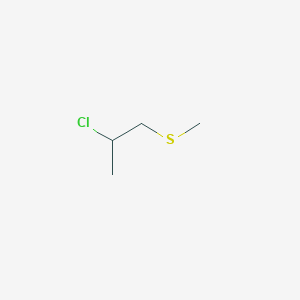
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone
Descripción general
Descripción
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone, also known as MMBF, is an organic compound derived from the benzofuranone family. It is a naturally occurring compound that has been studied extensively in the scientific literature and has various applications in research and industrial settings. MMBF has been found to have a wide range of biological and biochemical effects, as well as a number of potential applications in the laboratory.
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzofuranones. Additionally, this compound has been used as a model compound for studying the effects of various enzyme systems, such as cytochrome P450. It has also been used in studies of the effects of drugs on the brain, as well as in studies of the effects of various drugs on the immune system.
Mecanismo De Acción
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has been found to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including appetite, sleep, and mood. By activating the 5-HT2A receptor, this compound is thought to produce a variety of effects on the body, including increased alertness, improved mood, and increased appetite.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as a neuroprotective effect. Additionally, this compound has been found to have an anxiolytic effect, as well as an antidepressant effect. It has also been found to have an anti-nociceptive effect, as well as an anti-convulsant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone has a number of potential future applications in scientific research. For example, it could be used to study the effects of various drugs on the brain, as well as the effects of various drugs on the immune system. Additionally, this compound could be used to study the structure-activity relationships of benzofuranones. Finally, this compound could be used to study the effects of various enzyme systems, such as cytochrome P450.
Propiedades
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-15-14(9-11)17(18)16(20-15)10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBIMCNSCIKCAV-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C\C3=CC=C(C=C3)OC)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde](/img/structure/B3324822.png)
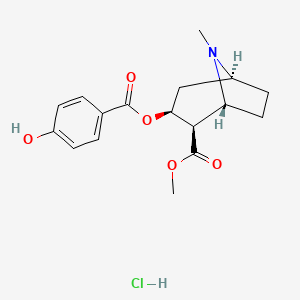
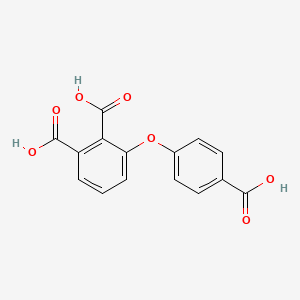

![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)
![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)
